molecular formula C17H21ClN2 B2519928 1-Benzhydrylazetidin-3-amine hydrochloride CAS No. 159603-42-6

1-Benzhydrylazetidin-3-amine hydrochloride

Cat. No.: B2519928
CAS No.: 159603-42-6
M. Wt: 288.82
InChI Key: MCTVSLCWRISHAP-UHFFFAOYSA-N
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Description

1-Benzhydrylazetidin-3-amine hydrochloride is a chemical compound with the molecular formula C16H19ClN2 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle

Mechanism of Action

Preparation Methods

The synthesis of 1-Benzhydrylazetidin-3-amine hydrochloride typically involves a two-step process. The starting material, 1-benzhydrylazetidin-3-ol, is reacted with methanesulfonyl chloride in the presence of triethylamine in acetonitrile. This reaction produces a mesylate intermediate, which is then treated with ammonium hydroxide in isopropanol at elevated temperatures to yield the desired compound .

Industrial production methods for this compound are not extensively documented, but the described laboratory synthesis can be scaled up for larger production with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

1-Benzhydrylazetidin-3-amine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include methanesulfonyl chloride, triethylamine, ammonium hydroxide, and various nucleophiles.

Comparison with Similar Compounds

1-Benzhydrylazetidin-3-amine hydrochloride can be compared to other azetidine derivatives, such as:

Properties

IUPAC Name

1-benzhydrylazetidin-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2.ClH/c17-15-11-18(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14;/h1-10,15-16H,11-12,17H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMEKOBTVZHDIFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90420894
Record name 1-benzhydrylazetidin-3-amine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90420894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102065-90-7, 1189735-08-7
Record name 3-Azetidinamine, 1-(diphenylmethyl)-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102065-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-benzhydrylazetidin-3-amine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90420894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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